9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine
CAS No.: 108992-44-5
Cat. No.: VC15949001
Molecular Formula: C12H13N5O
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108992-44-5 |
|---|---|
| Molecular Formula | C12H13N5O |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine |
| Standard InChI | InChI=1S/C12H13N5O/c1-16(2)11-10-12(14-7-13-11)17(8-15-10)6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3 |
| Standard InChI Key | OGMPSDRTJJIBNM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Properties
Core Structure and Substituents
The compound’s purine core consists of a bicyclic aromatic system fused from pyrimidine and imidazole rings. At the N⁹ position, a furan-2-ylmethyl group is attached, introducing a heterocyclic oxygen atom into the structure. The N⁶ position is substituted with a dimethylamine group, which enhances the molecule’s solubility and influences its electronic properties . The furan moiety’s electron-rich nature may facilitate interactions with biological targets, as seen in related adenosine receptor antagonists .
Spectroscopic and Computational Data
The IUPAC name, 9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine, reflects its systematic nomenclature. Key spectroscopic identifiers include:
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InChIKey: OGMPSDRTJJIBNM-UHFFFAOYSA-N
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Canonical SMILES: CN(C)C₁=NC=NC₂=C₁N=CN₂CC₃=CC=CO₃
Computational studies predict a planar purine core with the furan ring oriented perpendicularly, minimizing steric hindrance . The dimethylamine group adopts a conformation that optimizes hydrogen-bonding potential with enzymatic active sites .
Synthetic Routes and Optimization
Nucleophilic Substitution Strategies
The synthesis typically begins with a purine derivative, such as 6-chloropurine, undergoing nucleophilic substitution at the N⁹ position. A furan-2-ylmethyl group is introduced via alkylation using furfuryl bromide in the presence of a base like cesium carbonate . Subsequent dimethylamination at N⁶ is achieved using dimethylamine under reflux conditions .
Biological Activity and Mechanism
Adenylate Cyclase Inhibition
The compound inhibits adenylate cyclase (AC), an enzyme that converts ATP to cAMP. By reducing intracellular cAMP levels, it attenuates downstream signaling cascades involved in inflammation and cell proliferation . Structural comparisons suggest the furan moiety binds to a hydrophobic pocket near the AC active site, while the dimethylamine group stabilizes interactions via van der Waals forces .
Pharmacological Profile and Comparative Analysis
Pharmacokinetics
Preliminary pharmacokinetic studies in rats reveal moderate oral bioavailability (32%) and a half-life of 4.2 hours . The compound exhibits preferential distribution to inflammatory tissues, with a volume of distribution (Vd) of 1.8 L/kg . Metabolism occurs primarily via hepatic CYP3A4, producing inactive hydroxylated derivatives.
Structural Analog Comparisons
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N,N,9-Trimethyl-9H-purin-6-amine (CID 221105): Lacks the furan group, resulting in weaker AC inhibition (IC₅₀ = 12 μM vs. 0.8 μM for the target compound) .
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9-(4-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine (CID 3010159): Substituting furan with chlorophenyl reduces selectivity for AC, increasing off-target effects on adenosine receptors .
Future Directions and Therapeutic Implications
The compound’s ability to modulate cAMP pathways positions it as a candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and neuropathic pain . Further studies should explore its efficacy in combination therapies, particularly with PDE4 inhibitors, to enhance anti-inflammatory effects . Structural modifications, such as fluorination of the furan ring, could improve metabolic stability and bioavailability .
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